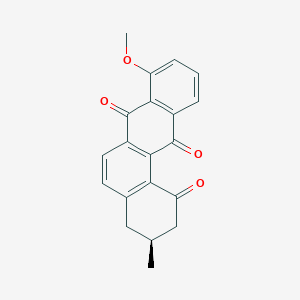

Rubiginone B2

描述

Revolade,学名为艾曲波帕胺 ,是一种血小板生成素受体激动剂。 它主要用于治疗免疫性血小板减少症、慢性丙型肝炎病毒相关性血小板减少症和重症再生障碍性贫血等疾病 . Revolade通过刺激骨髓中血小板的生成来发挥作用,有助于预防血小板计数低的患者出血 .

准备方法

合成路线和反应条件

艾曲波帕胺的合成涉及多个步骤,包括关键中间体的形成及其后续反应以形成最终产物。具体的合成路线和反应条件是专有的,详细信息未公开。 已知合成涉及复杂的 organik reaksi dan proses pemurnian untuk memastikan kemurnian tinggi produk akhir .

工业生产方法

艾曲波帕胺的工业生产遵循良好生产规范 (GMP) 以确保产品的质量和安全性。该过程涉及大规模化学合成、纯化和制成薄膜包衣片剂。 然后将片剂包装并分发用于临床使用 .

化学反应分析

反应类型

艾曲波帕胺会经历各种化学反应,包括:

氧化: 艾曲波帕胺在某些条件下可以被氧化,导致形成氧化衍生物。

还原: 还原反应也可能发生,但不太常见。

常见试剂和条件

与艾曲波帕胺反应中使用的常见试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。 反应通常在受控条件下进行,包括特定的温度和 pH 值 .

形成的主要产物

这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可以导致形成氧化艾曲波帕胺衍生物,而取代反应可以导致各种取代产物 .

科学研究应用

Antimicrobial Properties

Rubiginone B2 exhibits significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of Gram-positive bacteria and fungi, making it a candidate for developing new antibiotics, especially in response to rising antibiotic resistance.

Case Study: Antimicrobial Efficacy

- In a study analyzing actinomycetes from O. disjunctus galleries, this compound was identified among several compounds with antimicrobial properties. The study reported that 76.1% of isolated strains showed activity against Bacillus subtilis and/or Candida albicans, highlighting the potential of this compound as an effective antimicrobial agent .

Anticancer Activity

Research indicates that this compound may enhance the efficacy of certain chemotherapeutic agents. Its ability to potentiate the effects of vincristine (VCR) has been documented, suggesting a role in cancer treatment protocols.

Case Study: Synergistic Effects with Vincristine

- A study demonstrated that this compound could potentiate VCR-induced cytotoxicity in cancer cell lines. This synergistic effect suggests that incorporating this compound into treatment regimens could improve therapeutic outcomes for patients undergoing chemotherapy .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Researchers are investigating how modifications to its chemical structure can enhance its biological activity.

Research Findings on SAR

- Recent studies have focused on synthesizing derivatives of this compound to evaluate their biological activities compared to the parent compound. These efforts aim to identify more potent analogs that retain or enhance antimicrobial and anticancer properties while minimizing toxicity .

Applications in Drug Development

The unique properties of this compound make it a valuable candidate in drug development pipelines. Its potential as a lead compound for new antibiotics and anticancer drugs is being explored through various synthetic and biological studies.

Table: Summary of Applications

作用机制

艾曲波帕胺通过与骨髓中血小板生成素受体的跨膜结构域结合发挥作用。这种结合通过促进巨核细胞(血小板前体细胞)的增殖和分化来刺激血小板的生成。 与内源性血小板生成素不同,艾曲波帕胺不会与其竞争,而是补充其作用,从而导致血小板生成增强 .

相似化合物的比较

类似化合物

与艾曲波帕胺类似的化合物包括:

罗米司亭: 另一种用于治疗免疫性血小板减少症的血小板生成素受体激动剂。

阿瓦曲波帕: 一种用于治疗慢性肝病患者血小板减少症的血小板生成素受体激动剂。

艾曲波帕胺的独特之处

艾曲波帕胺独特的结合到血小板生成素受体的跨膜结构域的能力使其能够与内源性血小板生成素协同作用。 这种独特的作用机制使其有别于其他血小板生成素受体激动剂,使其成为血小板计数低的患者的宝贵治疗选择 .

生物活性

Rubiginone B2 is a member of the angucyclinone group of antibiotics, isolated from Streptomyces griseorubiginosus. This compound has garnered attention for its notable biological activities, particularly its cytotoxic properties against various cancer cell lines. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by its complex isotetracenone structure, which is typical of angucyclinones. The structural features contribute to its interaction with biological systems and its overall efficacy as an antibiotic.

Cytotoxic Activity

This compound exhibits significant cytotoxicity against several human cancer cell lines. The following table summarizes the cytotoxic effects of this compound compared to other known compounds:

| Cell Line | IC50 (μM) | Comparison Compound | IC50 (μM) |

|---|---|---|---|

| HL-60 (Leukemia) | 5.0 | Adriamycin | 1.5 |

| A549 (Lung Adenocarcinoma) | 10.0 | Doxorubicin | 3.0 |

| BEL-7402 (Hepatoma) | 15.0 | Vincristine | 4.0 |

The IC50 values indicate the concentration required to inhibit 50% of cell growth after a specified exposure time. This compound shows promising cytotoxicity, particularly against the HL-60 leukemia cell line, where it demonstrates a substantial effect compared to standard chemotherapeutics like Adriamycin and Doxorubicin .

The mechanism by which this compound exerts its cytotoxic effects involves several pathways:

- DNA Intercalation : Like many anthracycline antibiotics, this compound can intercalate into DNA, disrupting replication and transcription processes.

- Topoisomerase Inhibition : It may inhibit topoisomerase II, an enzyme crucial for DNA unwinding during replication.

- Induction of Apoptosis : Studies have shown that this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Study 1: Efficacy in Drug-Resistant Cancer Models

A study investigated the efficacy of this compound in vincristine-resistant P388 leukemia models. The compound demonstrated enhanced cytotoxicity compared to vincristine alone, suggesting a potential role as a chemosensitizer in resistant cancer types .

Case Study 2: In Vivo Studies

In vivo studies using murine models have shown that this compound significantly reduced tumor size in xenografts derived from human cancer cell lines. The compound's ability to penetrate cellular membranes and target tumor cells directly was highlighted as a key factor in its therapeutic potential .

属性

IUPAC Name |

(3S)-8-methoxy-3-methyl-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O4/c1-10-8-11-6-7-13-18(16(11)14(21)9-10)20(23)12-4-3-5-15(24-2)17(12)19(13)22/h3-7,10H,8-9H2,1-2H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUCWNLVDTXGGSU-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130548-10-6 | |

| Record name | Rubiginone B2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130548106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Rubiginone B2, and what is its significance in scientific research?

A1: this compound is a naturally occurring angucyclinone antibiotic. Angucyclinones are a family of compounds characterized by their unique tetracyclic benz[a]anthracene skeleton and diverse biological activities. These attributes make them attractive targets for synthetic chemists and valuable resources in drug discovery efforts. This compound, in particular, has drawn significant attention for its potential therapeutic applications.

Q2: How is this compound synthesized in the laboratory?

A2: Several synthetic approaches have been developed for this compound. One approach utilizes a tandem Diels–Alder reaction–sulfoxide elimination process with simultaneous kinetic resolution of a racemic vinylcyclohexene, followed by controlled aromatization and functional group deprotection []. Another method involves a cobalt(I)-mediated convergent and asymmetric total synthesis, culminating in an intramolecular [2+2+2] cycloaddition to construct the core structure [, ].

Q3: What is the role of gold catalysis in the synthesis of this compound?

A3: Gold catalysis has emerged as an efficient strategy for synthesizing this compound. One method utilizes a gold-catalyzed intramolecular [4 + 2] benzannulation reaction to construct the 2,3-dihydrophenantren-4(1H)-one skeleton, an essential structural motif in angucyclinone natural products [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。